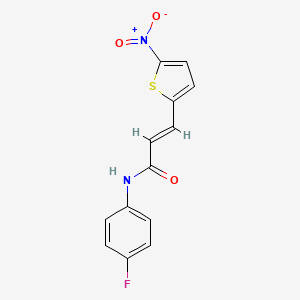

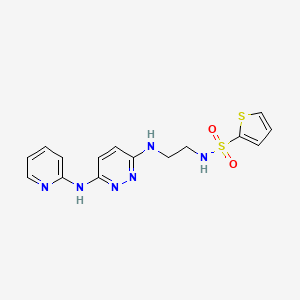

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiophene-based analogs, such as (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Molecular Structure Analysis

A detailed investigation of the molecular structure of a similar compound, N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine, was conducted using single crystal X-ray diffraction, FT-IR, and density functional theory (DFT) calculations . The compound crystallizes in the monoclinic space group P 21/ c with Z = 4 in the unit cell . The ring systems are perfectly planar, but the whole molecule is not planar .

Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Applications De Recherche Scientifique

KCNQ2 Potassium Channel Opener Activity

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide and related compounds have been explored for their potential as KCNQ2 potassium channel openers. These channels play a crucial role in neuronal excitability, and substances that can modulate their activity are of significant interest in neuroscience and pharmacology. For instance, (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides have been synthesized and evaluated for their ability to open KCNQ2 potassium channels, demonstrating potential therapeutic applications in neurological disorders (L'Heureux et al., 2005).

Enzymic Cis-Trans Isomerization

Research has shown that compounds like (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide undergo enzymic cis-trans isomerization. This process has been observed in studies involving nitrothiophene and nitrobenzene derivatives, where enzymes such as milk xanthine oxidase or rat liver microsomes catalyze the isomerization, highlighting the compound's reactivity and potential in biochemical studies (Tatsumi et al., 1980).

Corrosion Inhibition

Acrylamide derivatives, including those similar to (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, have been explored for their corrosion inhibition properties. Studies have shown that certain acrylamide derivatives are effective corrosion inhibitors, particularly for metals like copper in acidic environments. These findings have implications for industrial applications where corrosion is a significant concern (Abu-Rayyan et al., 2022).

Anticancer Activity

Some acrylamide derivatives exhibit promising anticancer properties. For example, research on 2-anilinopyridine-3-acrylamides has shown these compounds to be effective tubulin polymerization inhibitors, with specific derivatives demonstrating cytotoxic activity against various human cancer cell lines. Such findings underscore the potential of acrylamide derivatives in cancer research and therapy (Kamal et al., 2014).

Propriétés

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFHMMGCNXEXNQ-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)

![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)

![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)

![2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B2360810.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)

![1-(4-Fluorophenyl)-4-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2360816.png)

![5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2360820.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2360821.png)